2-Hexenedioic acid
Overview
Description
2-Hexenedioic acid is a natural product found in Lupinus angustifolius with data available.
Scientific Research Applications
Metabolism and Biochemical Pathways : 2-Hexenedioic acid, identified as trans-2-hexenedioic acid, has been studied for its role in metabolic pathways. It is speculated to be derived from dehydrogenation of adipic acid and may be involved in the metabolism of unsaturated dicarboxylic acids (Jin & Tserng, 1989).
Enzymatic Activity and Catalysis : Research on 4-oxalocrotonate tautomerase (4-OT) shows that it catalyzes the conversion of 2-oxo-4E-hexenedioate to 2-oxo-3E-hexenedioate, indicating the involvement of this compound derivatives in enzymatic processes. This finding has implications for understanding enzymatic activities and the evolution of new enzymatic functions (Wang, Johnson, & Whitman, 2003).
Plant Physiology and Pathogen Resistance : Hexanoic acid, which is structurally related to this compound, has been shown to induce resistance in plants against pathogens. This research suggests a connection between such compounds and plant defensive responses, potentially via the mevalonic and linolenic pathways (Llorens et al., 2016).
Anticancer Research : Research on Ru(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, a compound related to this compound, demonstrates potential anticancer activity. These studies provide insights into the role of similar compounds in medicinal chemistry and cancer therapy (Pierroz et al., 2012).
Polymer and Material Science : The synthesis of renewable polyesters and polyamides using olefin metathesis from compounds like this compound has been explored. This research indicates the potential of such compounds in the development of sustainable materials (Dewaele et al., 2016).
Properties
IUPAC Name |
hex-2-enedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBSUGYTMJWPAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878920 | |
Record name | 2-Hexenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2583-24-6 | |
Record name | 2-Hexenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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